2-Benzyl-3-hydroxypropanoic acid
Overview
Description
2-Benzyl-3-hydroxypropanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Inhibition of Carboxypeptidase A : DL-2-Benzyl-3-formylpropanoic acid, a derivative of 2-Benzyl-3-hydroxypropanoic acid, acts as a competitive inhibitor of carboxypeptidase A, suggesting potential applications in enzyme inhibition and relevant biochemical pathways (Galardy & Kortylewicz, 1984).
Liquid Crystal Applications : Research on polymerizable benzoic acid derivatives (like 3,5-bis(propenoyloxymethyl)-4-hexadecyloxybenzoic acid) complexed with dipyridyl compounds, which exhibit smectic A liquid crystal phases, indicates potential applications in materials science, specifically in the area of liquid crystals and polymer synthesis (Kishikawa, Hirai, & Kohmoto, 2008).
Enzyme-Catalyzed Synthesis : The enzyme-catalyzed synthesis of enantiomerically enriched 3-heteroaryl-3-hydroxypropanoic acids from racemic substrates highlights its significance in the synthesis of optically active compounds, potentially useful in pharmaceuticals and asymmetric synthesis (Brem et al., 2009).
Bioproduction of 3-Hydroxypropanoic Acid : The microbial production of 3-hydroxypropanoic acid (3-HP), a platform chemical with various industrial applications, has been explored extensively. The optimization of microbial cell factories for the efficient production of 3-HP from renewable resources like glycerol is an active area of research (Jers et al., 2019).
Chemical-Catalytic Production of 3-Hydroxypropanoic Acid : Advances in eco-sustainable processes for producing 3-hydroxypropanoic acid, particularly through catalytic chemical methods, are being investigated, highlighting the potential for greener, more efficient production techniques (Pina, Falletta, & Rossi, 2011).
Optical Resolution and Synthesis Applications : The optical resolution of related compounds, such as 2-benzoylamino-2-benzyl-3-hydroxypropanoic acid, and their use in synthesizing optically active amino acids, underscores the relevance of these compounds in stereoselective synthesis and chiral chemistry (Shiraiwa et al., 2002).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-Benzyl-3-hydroxypropanoic acid is Carboxypeptidase A1 . Carboxypeptidase A1 is an exopeptidase that selectively cleaves off the C-terminal amino acid residue having a hydrophobic side chain from protein substrates .
Mode of Action
This compound acts as an inhibitor for Carboxypeptidase A1 . The compound interacts with the enzyme, reducing its activity and thereby influencing the protein degradation process .
Biochemical Pathways
It is known that carboxypeptidase a1, the target of this compound, plays a crucial role in protein degradation . Therefore, the inhibition of this enzyme by this compound could potentially affect protein metabolism.
Pharmacokinetics
It is known that the compound is synthesized from acetoacetic ester through a process of benzylation, reduction using sodium dithionite, and hydrolysis under alkaline conditions .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of Carboxypeptidase A1 . This inhibition can affect the protein degradation process, potentially leading to changes in cellular protein levels and functions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and its interaction with Carboxypeptidase A1 . Additionally, the compound’s action can be influenced by the presence of other molecules in the environment, such as other proteins or metabolites.
Biochemical Analysis
Biochemical Properties
2-Benzyl-3-hydroxypropanoic acid plays a role in biochemical reactions, particularly as an inhibitor for carboxypeptidase A . It interacts with enzymes such as carboxypeptidase A, where it exhibits inhibitory effects . The nature of these interactions involves the hydroxyl group of the compound, which serves as a weak zinc ligating moiety .
Cellular Effects
It is known that the compound can influence cell function through its interactions with enzymes like carboxypeptidase A . This interaction could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and potential changes in gene expression. For instance, it acts as an inhibitor for carboxypeptidase A, suggesting a potential mechanism of action at the molecular level .
Metabolic Pathways
It is known that 3-hydroxypropionic acid, a similar compound, participates in autotrophic carbon dioxide assimilation pathways
Properties
IUPAC Name |
2-benzyl-3-hydroxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUHFHDKXQBHMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340186 | |
Record name | 2-Benzyl-3-hydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123802-80-2 | |
Record name | 2-Benzyl-3-hydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the optical resolution of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid?
A1: The optical resolution of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid [(RS)-2] is significant because it allows for the isolation of its individual enantiomers, (S)-2 and (R)-2. [] These optically pure enantiomers are crucial precursors for synthesizing optically active 2-amino-2-methyl-3-phenylpropanoic acid (1). [] Since enantiomers can exhibit different biological activities, obtaining optically pure compounds is essential in pharmaceutical research and drug development.
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